molecular formula C6H14ClNO2 B1165797 (R)-β2-homovaline HCl salt

(R)-β2-homovaline HCl salt

Cat. No.: B1165797
M. Wt: 167.63
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within β-Amino Acid Chemistry

β-amino acids are structural isomers of the more common α-amino acids that constitute proteins. They possess an additional carbon atom in their backbone, a feature that imparts distinct conformational properties. scirp.orgnih.gov This structural alteration has significant implications for the molecules into which they are incorporated. Research has shown that peptides containing β-amino acids, known as β-peptides, can form stable secondary structures, including helices and sheets, often with shorter sequences than their α-peptide counterparts. acs.orgethz.ch Furthermore, β-peptides exhibit increased stability against enzymatic degradation, a highly desirable trait in the development of therapeutic agents. acs.orgresearchgate.net The field of β-amino acid chemistry is driven by the potential to create novel molecular architectures with tailored biological activities. hilarispublisher.com

(R)-β²-homovaline HCl salt is a specific type of β-amino acid derivative. The "β²" designation indicates that the side chain is attached to the carbon atom alpha to the carboxyl group, while the amino group is at the beta position. acs.orgethz.ch The "(R)" configuration specifies the stereochemistry at the chiral center. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various synthetic procedures.

Significance of Homologated Proteinogenic Amino Acids in Research

Homologated amino acids are created by inserting one or more methylene (B1212753) (-CH₂) groups into the backbone of proteinogenic (naturally occurring) amino acids. nih.govethz.ch This process of homologation, while seemingly simple, dramatically alters the structural and, consequently, the functional properties of the resulting molecules. nih.gov (R)-β²-homovaline is the homologated version of the proteinogenic amino acid L-valine.

The primary significance of using homologated proteinogenic amino acids in research lies in the ability to design and synthesize peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. sigmaaldrich.com By incorporating these unnatural amino acids, researchers can create peptides with increased resistance to proteolysis, improved pharmacokinetic profiles, and novel folding patterns. acs.orgresearchgate.net These modified peptides are invaluable tools for probing biological processes and for developing new therapeutic strategies. acs.orgnih.gov For instance, β-peptides have been designed to mimic the binding epitopes of natural peptides, leading to the development of potent inhibitors of protein-protein interactions. acs.org

Overview of (R)-β²-Homovaline as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds used in the synthesis of complex, stereochemically defined molecules. (R)-β²-homovaline serves as a crucial chiral synthon in organic synthesis, particularly in the construction of peptidomimetics and other bioactive compounds. sigmaaldrich.comchemimpex.com Its defined stereochemistry is critical for controlling the three-dimensional structure of the final product, which in turn dictates its biological activity.

The synthesis of enantiomerically pure β²-amino acids like (R)-β²-homovaline is a non-trivial synthetic challenge, often requiring multi-step, stereoselective methods. ethz.chresearchgate.net Unlike their β³-counterparts, they generally cannot be prepared through a simple homologation of the corresponding α-amino acid. ethz.ch The availability of (R)-β²-homovaline as a building block allows researchers to bypass these complex synthetic routes and directly incorporate this valuable moiety into their target molecules. chemimpex.com Its use in solid-phase peptide synthesis, for example, enables the creation of complex peptide sequences with high purity and efficiency. chemimpex.comresearchgate.net

Below is a table summarizing the key properties of (R)-β²-homovaline HCl salt:

PropertyValue
Synonym (R)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride
CAS Number 1276055-45-8 sigmaaldrich.com
Molecular Formula C₆H₁₃NO₂ · HCl sigmaaldrich.com
Molecular Weight 167.63 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Optical Activity [α]/D +12.0±1.0°, c = 1 in DMF sigmaaldrich.com
Primary Application Peptide synthesis sigmaaldrich.com

Strategies for Enantioselective Synthesis

Enantioselective synthesis is crucial for obtaining the desired stereoisomer of β²-homovaline. The primary approaches involve the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction or the use of a chiral catalyst to create a stereoselective environment.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds that are reversibly attached to a substrate to control the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy has been widely applied to the synthesis of β-amino acids.

A practical and efficient route for the asymmetric synthesis of β²-amino acids utilizes enantiopure hexahydrobenzoxazolidinones as chiral auxiliaries. researchgate.net The general strategy involves a three-step sequence:

N-Acylation: The chiral auxiliary is first acylated with an appropriate acid chloride (e.g., 3-methylbutanoyl chloride for the synthesis of a β²-homovaline precursor).

Diastereoselective Alkylation: The resulting N-acyl derivative is treated with a base, such as sodium hexamethyldisilazide (NaHMDS), to form a sodium enolate. This enolate then undergoes a highly diastereoselective alkylation reaction.

Transformation and Cleavage: Subsequent chemical transformations and cleavage of the chiral auxiliary yield the desired β²-amino acid derivative.

The high diastereoselectivity of the alkylation step is controlled by the rigid structure of the bicyclic auxiliary, which effectively shields one face of the enolate, directing the electrophile to the opposite face.

Key Research Findings for Hexahydrobenzoxazolidinone-Mediated Synthesis

Substrate/Step Reagents and Conditions Product Diastereomeric Excess (d.e.) Yield
N-acylation (4R,5R)-Hexahydrobenzoxazolidinone, 3-Methylbutanoyl chloride, n-BuLi, THF, -78 °C N-Acyl derivative - High
Alkylation N-Acyl derivative, NaHMDS, Benzyl bromoacetate, THF, -78 °C Alkylated intermediate >98% High

Evans' oxazolidinone auxiliaries are among the most reliable and widely used tools in asymmetric synthesis. nih.govresearchgate.netresearchgate.net The methodology is particularly effective for stereoselective C-C bond formation. kisti.re.kr For the synthesis of β-amino acids, a common approach is the asymmetric conjugate addition of an enolate to an α,β-unsaturated acceptor. The key steps are:

Acylation: The chiral oxazolidinone, derived from a natural amino acid like valine, is acylated with a desired carboxylic acid derivative.

Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a conformationally locked (Z)-enolate.

Diastereoselective Reaction: The chiral enolate adds to a Michael acceptor with high diastereoselectivity. The stereochemical outcome is dictated by a Zimmerman-Traxler-like transition state, where the substituent on the oxazolidinone sterically blocks one face of the enolate. nih.gov

Auxiliary Removal: The chiral auxiliary is cleaved, typically via hydrolysis or alcoholysis, to yield the enantiomerically enriched product. nih.gov

This method's predictability and the high diastereoselectivities achieved have made it a cornerstone of asymmetric synthesis. researchgate.net

Representative Reaction Data for Evans' Auxiliary Approach

Reaction Type Enolate Source Electrophile Diastereoselectivity Typical Yield
Conjugate Addition N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone α,β-Unsaturated ester >99:1 >90%
Aldol Reaction N-Propionyl-(S)-4-benzyl-2-oxazolidinone Aldehyde up to 99:1 >85%

The DIOZ (4-isopropyl-5,5-diphenyloxazolidin-2-one) chiral auxiliary has been successfully applied to the asymmetric synthesis of various β²-amino acids. researchgate.net The synthesis pathway leverages the steric bulk of the two phenyl groups to achieve high levels of stereocontrol.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

A recently developed, scalable, and highly enantioselective method for producing unprotected β²-amino acids employs Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC). researchgate.net This one-pot approach utilizes a confined imidodiphosphorimidate (IDPi) as a chiral catalyst.

The proposed catalytic cycle proceeds as follows:

A silylated catalyst reacts with a silylated aminomethyl ether to generate a methylene iminium ion paired with the chiral IDPi counteranion.

This ion pair then reacts with a bis-silyl ketene acetal (derived from a carboxylic acid like 3-methylbutanoic acid for β²-homovaline).

The chiral counteranion directs the facial approach of the ketene acetal, leading to a highly enantioselective C-C bond formation.

An intra-ion-pair silyl (B83357) transfer regenerates the silylated catalyst, completing the cycle.

Simple hydrolytic workup provides the free β²-amino acid in high yield and enantiopurity. researchgate.net

This method is notable for its broad applicability to both aliphatic and aromatic β²-amino acids and its operational simplicity, including the potential for catalyst recovery.

Results of Si-ACDC Catalyzed Synthesis of β²-Amino Acids

Carboxylic Acid Precursor β²-Amino Acid Product Yield Enantiomeric Excess (e.e.)
3-Methylbutanoic acid β²-Homovaline 91% 97%
Phenylacetic acid β²-Homophenylalanine 99% 96%
Cyclohexanecarboxylic acid β²-Homocyclohexylalanine 96% 98%

Advanced Synthetic Methodologies for (R)-β2-Homovaline and Its Derivatives

The synthesis of enantiomerically pure β-amino acids, such as (R)-β2-homovaline HCl salt, is a significant area of research in organic chemistry due to their importance as building blocks for peptidomimetics, natural products, and pharmaceuticals. Various advanced synthetic methodologies have been developed to achieve high stereocontrol in the formation of these valuable compounds. This article details several key strategies, including catalytic asymmetric hydrogenation, homologation of α-amino acids through various reaction types, enzymatic resolution, and stereocontrolled alkylation of enolates.

2 Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral molecules. While direct examples for (R)-β2-homovaline are specific, the principles are well-established for the synthesis of chiral β2-amino acids using rhodium catalysts with chiral phosphine ligands.

The rhodium-Duphos system is a well-known catalytic setup for asymmetric hydrogenation. For the synthesis of β2-amino acid derivatives, a prochiral β-amidoacrylate substrate is typically used. The rhodium complex, featuring a chiral bisphosphine ligand like Duphos, coordinates to the double bond of the substrate, creating a chiral environment. The delivery of hydrogen then occurs stereoselectively to one face of the double bond, leading to the desired enantiomer.

The synthesis of chiral β2-amino acids often involves the use of rhodium catalysts bearing commercially available phosphorus ligands. researchgate.net The enantioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of catalyst, hydrogen pressure, temperature, and solvent. researchgate.net For instance, Ru-BINAP catalyst systems, which are conceptually similar to Rh-Duphos, have been successfully employed for the large-scale production of a β2-amino acid, achieving high enantiomeric excess (>99%) and yield. researchgate.net The asymmetric hydrogenation of aryl- and alkyl-substituted enamides catalyzed by Rh-BisP* complexes has also been shown to afford optically active amides with very high enantiomeric excess values. nih.gov

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Ru-BINAPN-Boc-protected β2-enamide>99% researchgate.net
Rh-BisP*Aryl- and alkyl-substituted enamidesup to 99% nih.gov
Rh-DuPHOSα-(Acyloxy)acrylates93-99% acs.org

This table presents data for analogous reactions demonstrating the capability of such catalyst systems.

3 Homologation of α-Amino Acids

Homologation, the process of extending a carbon chain by one methylene unit, is a common strategy to synthesize β-amino acids from readily available α-amino acids. This approach preserves the stereochemistry of the original α-amino acid.

A general and efficient strategy for the synthesis of β2-amino acids involves the homologation of α-amino acids using a Reformatsky reaction. nih.govorganic-chemistry.org This method typically starts with the conversion of a natural α-amino acid, such as (R)-valine, into an α-bromo ester. The resulting α-bromo ester is then subjected to a Reformatsky reaction with a suitable electrophile. The key step involves the formation of a zinc enolate from the α-bromo ester, which then reacts with an iminium electrophile. organic-chemistry.org This approach is noted for its efficiency and applicability to α-amino acids with functionalized side chains. organic-chemistry.org

The Mannich reaction is a cornerstone for the synthesis of β-amino compounds. In the context of β2-homovaline synthesis, a diastereoselective Mannich-type reaction can be employed. This involves the reaction of an enolate with a chiral iminium electrophile. The stereochemical outcome is controlled by the existing stereocenter in the iminium ion, which is often derived from a chiral aldehyde or amine.

The asymmetric Mannich reaction is a powerful tool for producing chiral β-amino ketones and esters. nih.gov Various catalytic systems have been developed to achieve high enantioselectivity. organic-chemistry.org For instance, the addition of silyl ketene acetals to N-Boc-aldimines catalyzed by thiourea-based catalysts can produce β-amino esters in high yields and up to 98% enantioselectivity. acs.org Copper-catalyzed reductive Mannich-type reactions of unprotected α,β-unsaturated carboxylic acids also provide direct access to enantioenriched β2,3,3-amino acids. nih.gov

Catalyst/MethodNucleophileElectrophileStereoselectivityReference
Thiourea-based catalystSilyl ketene acetalN-Boc-aldimineup to 98% ee acs.org
Cu(OAc)2/(R)-BINAPα,β-Unsaturated carboxylic acid/hydrosilaneN-diphenylphosphinyl imineup to 95% ee nih.gov

The Curtius rearrangement provides a method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. masterorganicchemistry.com In the context of β-amino acid synthesis via homologation, an α-amino acid is first converted to a β-amino acid precursor containing a carboxylic acid group that is destined to become the amine.

The process involves converting a carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgbyjus.com This isocyanate can then be trapped with various nucleophiles. nih.gov If trapped with water, it hydrolyzes to form a carbamic acid, which decarboxylates to yield the primary amine. byjus.com A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of stereochemistry. nih.gov This strategy has been widely applied in the synthesis of natural products containing β-amino acid moieties. nih.gov

A common sequence for homologation involves extending the α-amino acid to a malonic acid derivative. One of the carboxylic acid groups is then selectively converted to an amine via the Curtius rearrangement, yielding the β-amino acid.

4 Enzymatic Resolution Techniques

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted stereoisomers.

For the production of enantiopure β-amino acids, the kinetic resolution of racemic N-acyl β-amino acids using acylases is a prominent method. tandfonline.com For example, ω-amino acid:pyruvate transaminase has shown high stereoselectivity (E > 80) in the kinetic resolution of racemic β-amino-n-butyric acid, yielding the d-enantiomer with 99% enantiomeric excess. nih.gov Lipases are also commonly used for the resolution of racemic β-amino esters through enantioselective hydrolysis or transesterification. rug.nl Immobilized enzymes are often preferred as they can be easily recovered and reused, which also prevents protein contamination of the product. mdpi.com

EnzymeSubstrate TypeReaction TypeOutcomeReference
AcylaseRacemic N-acyl-β-phenylalanineHydrolysisEnantioselective resolution tandfonline.com
ω-TransaminaseRacemic dl-β-amino-n-butyric acidKinetic ResolutionOptically pure d-β-ABA (99% ee) nih.gov
LipaseRacemic β-amino estersHydrolysis/TransesterificationEnantioselective resolution rug.nl

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63

Synonyms

(R)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride; (R)-β2-hVal-OH · HCl

Origin of Product

United States

Advanced Synthetic Methodologies for R β2 Homovaline and Its Derivatives

5 Alkylation of Enolates for Stereocontrolled Formation

The stereocontrolled alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. To achieve asymmetry, a chiral auxiliary is often employed.

In this approach, a prochiral enolate is generated from a carbonyl compound attached to a chiral auxiliary. The auxiliary blocks one face of the enolate, directing the incoming electrophile (an alkyl halide) to the other face, thus leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. The Evans oxazolidinones are commonly used chiral auxiliaries for this purpose. organicchemistrydata.org The alkylation of metal enolates is considered one of the most powerful methods for asymmetric C-C bond formation. uwo.ca The conjugate addition of lithium amides to N-acryloyloxazolidinones and subsequent alkylation of the resulting enolates provides a highly stereoselective route to (R)- and (S)-2-alkyl-3-aminopropionic acids. researchgate.net

Homologation of α-Amino Acids

Protecting Group Strategies in Synthesis

The strategic use of protecting groups is fundamental in the synthesis of (R)-β2-homovaline to prevent unwanted side reactions at the amino group during subsequent synthetic transformations. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The two most commonly employed protecting groups in this context are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups.

Fmoc-Protection Methods

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis. The synthesis of Fmoc-(R)-β2-homovaline typically involves the reaction of (R)-β2-homovaline with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base.

A general procedure for the Fmoc protection of (R)-β2-homovaline involves dissolving the amino acid in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, followed by the addition of a solution of Fmoc-OSu in an organic solvent like dioxane or acetone. The reaction mixture is stirred at room temperature until completion. The Fmoc-protected amino acid is then isolated by extraction and purified.

StepReagent/SolventConditionsPurpose
1(R)-β2-homovaline, 10% aq. Na2CO3Stir until dissolvedDeprotonation of the amino group
2Fmoc-OSu in DioxaneAdded dropwise at 0°C, then stirred at RT for 4-6 hIntroduction of the Fmoc protecting group
3Water, Diethyl etherExtractionRemoval of water-soluble impurities
41 N HClAcidification of the aqueous layer to pH 2-3Precipitation of the Fmoc-protected acid
5Ethyl acetateExtractionIsolation of the product
6Brine, Na2SO4Washing and dryingRemoval of residual water and salts
7-Evaporation and purificationFinal product isolation

This table represents a generalized protocol and specific conditions may vary based on the scale and specific laboratory procedures.

Boc-Protection Methods

The Boc group is an acid-labile protecting group, offering an orthogonal protection strategy to the Fmoc group. The synthesis of Boc-(R)-β2-homovaline is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

A typical procedure involves the suspension of (R)-β2-homovaline in a mixture of an organic solvent, such as tetrahydrofuran (THF) or dioxane, and water. A base, like sodium hydroxide or triethylamine, is added to facilitate the dissolution and deprotonation of the amino acid. Subsequently, (Boc)2O is added, and the reaction is stirred at room temperature. Work-up involves acidification and extraction to isolate the Boc-protected product.

StepReagent/SolventConditionsPurpose
1(R)-β2-homovaline, THF/WaterSuspensionInitial reaction setup
2Triethylamine or NaOHAdded to adjust pH to ~10Deprotonation of the amino group
3Di-tert-butyl dicarbonate ((Boc)2O)Added portion-wise, stirred at RT for 12-24 hIntroduction of the Boc protecting group
4Ethyl acetateExtractionRemoval of organic-soluble impurities
5Saturated aq. KHSO4 or citric acidAcidification of the aqueous layer to pH 2-3Precipitation of the Boc-protected acid
6Ethyl acetateExtractionIsolation of the product
7Brine, MgSO4Washing and dryingRemoval of residual water and salts
8-Evaporation and purificationFinal product isolation

This table represents a generalized protocol and specific conditions may vary based on the scale and specific laboratory procedures.

Optimization of Reaction Conditions and Scalability

The transition from laboratory-scale synthesis to large-scale production of (R)-β2-homovaline and its derivatives necessitates a thorough optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters that are often optimized include reaction time, temperature, solvent, and the stoichiometry of reagents.

For the synthesis of the (R)-β2-homovaline backbone, asymmetric methods such as the Evans chiral auxiliary approach are often employed. In this methodology, an N-acyloxazolidinone, derived from a chiral amino alcohol like (R)-valinol, is used to direct the stereoselective alkylation of an enolate. The optimization of this step involves screening different bases (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS)), electrophiles, and reaction temperatures to maximize the diastereoselectivity and yield.

Key Optimization Parameters for Scalable Synthesis:

Solvent Selection: Moving from ethereal solvents like THF, which can pose safety risks on a large scale, to more process-friendly solvents such as toluene or 2-methyltetrahydrofuran (2-MeTHF) is often a primary consideration.

Temperature Control: Precise control of reaction temperatures, especially during highly exothermic steps like enolate formation and quenching, is critical for maintaining stereochemical integrity and preventing side reactions. Cryogenic conditions, often used in laboratory settings, may be replaced with more manageable cooling systems in a plant setting.

Reagent Stoichiometry: Reducing the excess of expensive reagents and chiral auxiliaries is crucial for improving the economic viability of the process. This often involves careful optimization of the reaction kinetics to drive the reaction to completion with minimal excess.

Work-up and Purification: Developing robust and scalable work-up procedures that minimize the use of large volumes of organic solvents and facilitate product isolation is essential. Crystallization is often the preferred method for purification on a large scale as it can provide high purity material without the need for chromatography.

Telescoping Reactions: To improve process efficiency and reduce waste, multiple synthetic steps can sometimes be combined into a single "one-pot" or "telescoped" process, where intermediates are not isolated.

Stereochemical Control and Analysis in R β2 Homovaline Research

Enantiomeric Purity and Diastereoselectivity Assessment

The synthesis of enantiomerically pure (R)-β2-homovaline is a key objective for its use in applications such as peptide synthesis. The presence of even small amounts of the corresponding (S)-enantiomer can lead to complex mixtures of diastereomeric peptides, potentially altering their structure, activity, and toxicity. Therefore, accurate methods for assessing enantiomeric purity are essential.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation and quantification of enantiomers. For β2-homoamino acids, CSPs containing macrocyclic glycopeptides, such as teicoplanin, have proven effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes differing for each enantiomer, leading to different retention times. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

A study on the chiral separation of eleven unnatural β2-homoamino acids demonstrated the utility of teicoplanin-based CSPs (Chirobiotic T, T2, and TAG) nih.gov. The researchers investigated the influence of various chromatographic parameters, including the organic modifier, mobile phase composition, and temperature, on the enantioseparation nih.gov. The thermodynamic data derived from these studies indicated that the interactions between the β2-homoamino acid enantiomers and the CSPs are influenced by the nature of the amino acid side-chain nih.gov. For instance, the Chirobiotic TAG column, which lacks the sugar units of teicoplanin, showed better recognition for β2-homoamino acids with branched alkyl or aryl side-chains nih.gov.

In syntheses that generate multiple stereocenters, both enantioselectivity and diastereoselectivity must be controlled. For example, in the synthesis of more complex molecules incorporating a β2-homovaline moiety, the stereochemical outcome of C-C bond-forming reactions is critical. Diastereoselectivity is often assessed using techniques like nuclear magnetic resonance (NMR) spectroscopy or by separating the diastereomers using chromatography and determining their relative ratios.

Issues of Racemization and Epimerization in Synthesis

Maintaining the stereochemical integrity of (R)-β2-homovaline throughout a synthetic sequence, particularly during peptide synthesis, is a significant challenge. Racemization, the conversion of an enantiomer into a mixture of both enantiomers, and epimerization, the change in configuration at one of multiple stereocenters, can occur under various reaction conditions.

During peptide coupling, the carboxylic acid group of the amino acid is activated to facilitate amide bond formation. This activation can increase the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting enolate intermediate is planar and achiral, and its subsequent protonation can occur from either face, leading to racemization.

One synthetic strategy for β2-homoamino acids involves the use of chiral auxiliaries, such as the Evans auxiliary. While this approach can provide high levels of stereocontrol, the conditions required to remove the auxiliary can sometimes lead to epimerization at the stereogenic center nih.gov. This is a critical consideration, as even minor levels of stereochemical impurities can result in complex product mixtures, especially in the synthesis of longer peptides nih.gov.

The risk of epimerization is also a concern when incorporating β2-homoamino acids into peptides using solid-phase peptide synthesis (SPPS). The repeated cycles of deprotection and coupling, often involving basic conditions, can compromise the stereochemical purity of the growing peptide chain.

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemistry. For (R)-β2-homovaline, several methods can be employed to confirm the 'R' configuration at the C2 stereocenter.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is considered the gold standard for the determination of molecular structure, including the absolute configuration of chiral molecules wikipedia.org. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

To determine the absolute configuration, the diffraction data is analyzed for the effects of anomalous dispersion. When X-rays interact with electrons, a small phase shift occurs, and this effect is dependent on the atomic number of the atom and the wavelength of the X-rays. By carefully measuring and analyzing the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which are no longer equal in the absence of a center of symmetry, the absolute configuration can be determined.

While a powerful technique, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging. For (R)-β2-homovaline HCl salt, a suitable crystal would need to be grown, and the subsequent crystallographic analysis would provide definitive proof of its absolute configuration. At present, a specific crystal structure for this compound is not publicly available in the searched scientific literature.

Exciton-Coupled Circular Dichroism (ECCD) for Configuration Assignment

Exciton-coupled circular dichroism (ECCD) is a powerful spectroscopic technique for determining the absolute configuration of molecules in solution. This method is applicable to molecules that contain two or more chromophores that are spatially close to each other. The through-space interaction of the electric transition dipole moments of these chromophores leads to a splitting of the CD absorption band into a characteristic bisignate (two-signed) Cotton effect, known as an exciton couplet.

The sign of the exciton couplet (positive or negative) is directly related to the chirality of the spatial arrangement of the chromophores. By applying the exciton chirality rule, the absolute configuration of the molecule can be determined in a non-empirical manner.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including β-amino acids and their salts. For (R)-β2-homovaline HCl salt, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the molecular framework, connectivity of atoms, and the chemical environment of the nuclei.

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear at characteristic chemical shifts. The presence of the hydrochloride salt influences the chemical shifts of protons near the amino and carboxylic acid groups due to changes in electron density upon protonation. The proton on the chiral center (C2) and the protons on the adjacent methylene (B1212753) group (C3) would exhibit distinct splitting patterns (e.g., doublet of doublets, multiplets) due to spin-spin coupling, which can be used to confirm the connectivity.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon, the chiral carbon (C2), and the carbons of the isobutyl side chain would be indicative of their respective chemical environments. Solid-state NMR spectroscopy can also be employed to study the compound in its solid form, providing insights into the crystalline structure and intermolecular interactions. oup.comnih.govnih.govacs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-170-180
C2-H (chiral center)3.0-4.045-55
C3-H₂2.0-3.035-45
C4-H1.5-2.525-35
C5/C6-H₃ (methyls)0.8-1.220-25
N-H₃⁺7.0-9.0-
O-H10.0-13.0-

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques that would allow for the detection of the protonated molecule [M+H]⁺.

The high-resolution mass spectrum would provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₆H₁₄NO₂⁺ for the free amino acid cation). The mass of the hydrochloride salt would be 167.63 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern of protonated β-amino acids typically involves the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). The analysis of these fragment ions provides valuable information for confirming the structure of (R)-β2-homovaline. arizona.eduacs.orgmatrixscience.com Common fragmentation pathways for protonated amino acids include the loss of water and carbon monoxide ([M+H - H₂O - CO]⁺) and the loss of ammonia ([M+H - NH₃]⁺). diva-portal.org

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63
[M+H]⁺ (free acid)132.0974
Common Fragment Ions[M+H - H₂O]⁺, [M+H - NH₃]⁺, [M+H - H₂O - CO]⁺

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule in solution. mtoz-biolabs.comnih.govnih.gov

Table 3: General Principles of CD Spectroscopy for Chiral Amino Acids

Parameter Information Gained
Sign of Cotton EffectRelates to the absolute configuration (R or S)
Wavelength of Maxima/MinimaCorresponds to electronic transitions within the chromophores
Molar EllipticityProportional to the concentration and path length, reflects the magnitude of the CD signal

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

The presence of the hydrochloride salt will significantly influence the IR spectrum. The carboxylic acid O-H stretch will appear as a broad band, and the C=O stretch will be observed in the region of 1700-1730 cm⁻¹. The protonated amine (NH₃⁺) will show characteristic N-H stretching and bending vibrations. The C-H stretching and bending vibrations of the isobutyl group will also be present. Comparing the spectrum of the HCl salt to that of the free amino acid (zwitterionic form) can provide clear evidence of the salt formation. nih.govdtic.milresearchgate.netresearchgate.netnih.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
N-H stretch (Ammonium)2800-3200 (broad)
C-H stretch (Alkyl)2850-2960
C=O stretch (Carboxylic acid)1700-1730
N-H bend (Ammonium)1500-1600
C-H bend (Alkyl)1350-1470

High-Performance Liquid Chromatography (HPLC) for Purity and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and enantiomeric excess of chiral compounds like this compound. Both chiral and achiral (reversed-phase) HPLC methods are applicable.

To separate the enantiomers of β2-homovaline, HPLC with a chiral stationary phase (CSP) is the most direct method. Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, and crown ethers. For the enantioseparation of underivatized β2-homoamino acids, a crown ether-based CSP has been shown to be effective. nih.gov In such a separation, the differential interaction of the (R) and (S) enantiomers with the chiral selector leads to different retention times. It has been reported that for β2-homoamino acids on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP, the S-enantiomer elutes before the R-enantiomer. nih.gov This allows for the quantification of the enantiomeric purity of this compound. The mobile phase composition, including the type of organic modifier and the pH, plays a critical role in achieving optimal separation. researchgate.netsigmaaldrich.comphenomenex.com

Table 5: HPLC Enantioseparation of β-Amino Acids using Chiral Stationary Phases

Chiral Stationary Phase Type Principle of Separation Typical Mobile Phases
Crown Ether-BasedInclusion complexation and hydrogen bondingAqueous buffers with organic modifiers (e.g., methanol (B129727), acetonitrile) and an acid (e.g., perchloric acid)
Macrocyclic Glycopeptide-BasedHydrogen bonding, ionic interactions, and steric hindrancePolar organic, reversed-phase, or normal-phase modes
Polysaccharide-BasedChiral recognition via hydrogen bonding, dipole-dipole interactions, and steric fit within chiral groovesNormal-phase or reversed-phase eluents

Reversed-phase HPLC (RP-HPLC) is widely used to assess the chemical purity of compounds. For a polar molecule like this compound, a C18 or C8 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govwho.intresearchgate.net The retention of underivatized amino acids on reversed-phase columns can be challenging due to their high polarity. helixchrom.comsigmaaldrich.com However, by adjusting the mobile phase pH and using ion-pairing reagents, retention and separation from impurities can be achieved. The HCl salt form can influence its retention behavior compared to the zwitterionic form. This method is valuable for quantifying the compound and detecting any non-chiral impurities. helixchrom.com

Table 6: Typical Conditions for Reversed-Phase HPLC of Amino Acids

Parameter Typical Conditions
Stationary PhaseC18 or C8 silica-based
Mobile PhaseGradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile, methanol)
DetectionUV (after derivatization) or Mass Spectrometry (MS)
pHTypically acidic to suppress the ionization of the carboxylic acid and protonate the amine

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, amino acids like (R)-β²-homovaline are non-volatile due to their zwitterionic nature at physiological pH. sigmaaldrich.com Therefore, a crucial prerequisite for their analysis by GC-MS is a chemical modification process known as derivatization. sigmaaldrich.comnih.gov This process converts the polar functional groups (amino and carboxyl groups) into less polar and more volatile entities, enabling their transition into the gas phase for chromatographic separation. sigmaaldrich.com

The derivatization of (R)-β²-homovaline, similar to other amino acids, typically involves a two-step process targeting the carboxylic acid and the amino group. sigmaaldrich.com Common derivatization strategies include silylation and acylation, or a combination thereof. sigmaaldrich.comnih.gov For instance, silylating agents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on both the amino and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net These derivatives are known for their stability compared to other silyl (B83357) derivatives. sigmaaldrich.com

Alternatively, a two-step approach involving esterification followed by acylation is frequently employed. nih.gov The carboxyl group of (R)-β²-homovaline can be esterified, for example, by reaction with an alcohol (e.g., methanol or isopropanol) in the presence of an acidic catalyst. Subsequently, the amino group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govsigmaaldrich.com This results in the formation of volatile N-acyl amino acid esters.

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. Chiral stationary phases, such as those based on cyclodextrins or amino acid derivatives (e.g., Chirasil-Val), can be employed for the enantioselective separation of amino acid derivatives, which is critical for the analysis of specific enantiomers like (R)-β²-homovaline. researchgate.netnih.gov

The separated derivatives then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for the derivatized (R)-β²-homovaline. The fragmentation pattern provides valuable structural information. For TBDMS derivatives, characteristic neutral losses of a tert-butyl group (M-57) are commonly observed. sigmaaldrich.com For N-acyl derivatives, fragmentation often occurs at the amide bond.

The selection of the derivatization reagent and the GC-MS parameters are critical for achieving optimal separation and sensitivity. The table below provides a hypothetical, yet representative, set of GC-MS parameters for the analysis of a derivatized β-amino acid like (R)-β²-homovaline, based on established methods for similar compounds.

ParameterValue/Condition
GC ColumnChirasil-L-Val capillary column (25 m x 0.25 mm i.d., 0.16 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Injection ModeSplitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 80 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min
MS Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Impact (EI) at 70 eV
Scan Rangem/z 50-500

The retention time of the derivatized (R)-β²-homovaline and its specific mass spectrum allow for its unambiguous identification and quantification in complex matrices. The table below illustrates the expected derivatization products of (R)-β²-homovaline with a common reagent and their hypothetical mass spectral data.

Derivatization ReagentDerivative FormedExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Di-TBDMS-(R)-β²-homovaline[M]+[M-57]+, [M-115]+
Isopropanol/Pentafluoropropionic anhydride (PFPA)N-PFP-(R)-β²-homovaline isopropyl ester[M]+Fragments corresponding to loss of the isopropyl group and cleavage of the N-acyl bond

Conformational Analysis and Theoretical Investigations of β2 Homoamino Acids

Molecular Mechanics (MM2*) Studies of Conformational Features

Molecular Mechanics (MM) methods are a class of computational techniques that use classical physics to model the potential energy surface of molecules. These methods are computationally efficient, allowing for the exploration of a wide range of conformations for molecules like (R)-β2-homovaline. Force fields, such as MM2*, approximate the molecule as a collection of atoms held together by springs (bonds), and the total potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

MM studies are particularly useful for initial conformational searches to identify low-energy structures. By systematically rotating the key dihedral angles in the β2-homovaline backbone and side chain, researchers can generate a multitude of possible conformations. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. The resulting set of low-energy conformers provides a foundational understanding of the molecule's accessible shapes. While MM methods are powerful for exploring conformational space, the accuracy of the energy calculations is dependent on the quality of the force field parameterization. nih.gov

Quantum Mechanics Methods for Conformational Analysis

Quantum Mechanics (QM) methods provide a more accurate description of molecular energies and properties by solving the Schrödinger equation. Unlike MM, QM methods explicitly model the electronic structure of the molecule. For conformational analysis of amino acids, QM methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to calculate the energies of different rotamers with high accuracy. nih.govresearchgate.net

These methods are used to refine the geometries of low-energy conformers previously identified by molecular mechanics or to directly calculate the potential energy surface. QM calculations are crucial for obtaining accurate relative energies between different conformers and for understanding the subtle electronic effects, such as hyperconjugation and intramolecular hydrogen bonding, that influence conformational stability. researchgate.netnih.gov The high computational cost of QM methods, however, often limits their application to smaller systems or a smaller number of conformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the most widely used QM method for studying organic and biological molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the energy of a molecule based on its electron density, which is a function of three spatial coordinates. This approach is generally faster than other high-level QM methods while providing results of comparable accuracy, making it well-suited for the conformational analysis of (R)-β2-homovaline.

DFT calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction or conformational conversion pathway. For (R)-β2-homovaline, this could involve the rotation around the Cα-Cβ bond, converting one stable conformer (e.g., gauche) to another (e.g., anti). By mapping the potential energy surface, DFT can elucidate the energy barriers between different low-energy states. researchgate.net This information is critical for understanding the dynamics of the molecule and the timescales on which conformational changes occur. The calculated transition state structures provide a detailed picture of the molecular geometry at the peak of the energy barrier.

One of the primary applications of DFT in this context is the precise calculation of the relative energies of different stable conformations. scirp.org After an initial conformational search with a less computationally demanding method, the geometries of the most promising conformers are re-optimized using DFT. Subsequent frequency calculations confirm that these structures are true minima on the potential energy surface and provide thermodynamic data, such as Gibbs free energies. nih.gov These calculations can reveal the influence of the side chain (isopropyl group in homovaline) on the backbone's conformational preference. Some DFT functionals can be prone to delocalization errors, which may affect the calculated energies of conjugated systems, and specialized approaches like density-corrected DFT (DC-DFT) can offer improved accuracy. ohio-state.edu

Below is a representative table illustrating the kind of data obtained from DFT calculations on a model β-amino acid, showing the relative energies of stable conformers.

ConformerDihedral Angles (θ, ψ)Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Solvated
1 (Global Minimum) (-64°, 170°)0.000.00
2 (57°, 172°)0.450.21
3 (-168°, 65°)1.120.85
4 (68°, -75°)1.571.10
5 (175°, -178°)2.051.63
This table contains illustrative data based on typical DFT calculations for β-amino acids and does not represent experimentally verified values for (R)-β2-homovaline HCl salt.

Computational Modeling of β-Peptide Secondary Structures

When β2-homoamino acids are incorporated into peptides, they can induce the formation of stable, well-defined secondary structures, or "foldamers." nih.gov Computational modeling is an essential tool for predicting and understanding these structures. By building models of β-peptides containing (R)-β2-homovaline, researchers can investigate how this specific residue contributes to the stability of various helical and sheet-like structures. nih.gov These models help in designing β-peptides that can mimic the function of natural proteins, for instance, by targeting protein-protein interactions. nih.gov

A particularly stable and well-studied secondary structure for β-peptides is the 3₁₄-helix. nih.gov This structure is characterized by a 14-membered hydrogen-bonding ring between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2'. nih.govnih.gov This motif results in a left-handed helix with approximately three residues per turn. nih.gov

Computational modeling, using both MM and QM methods, is employed to assess the propensity of a β-peptide sequence containing (R)-β2-homovaline to adopt a 3₁₄-helical conformation. Molecular dynamics (MD) simulations, which use molecular mechanics force fields to simulate the movement of atoms over time, can be used to observe the folding process and assess the stability of the helix in different environments (e.g., in vacuum or in a solvent). researchgate.net These simulations provide detailed insights into the atomic interactions, such as hydrogen bonds and side-chain packing, that stabilize the helical fold.

The table below summarizes key parameters of the canonical 3₁₄-helix, which are used as a reference in computational studies.

ParameterValueDescription
Residues per Turn ~3.0 - 3.2The number of amino acid residues required to complete one full turn of the helix.
Hydrogen Bonding C=O(i)···H-N(i+2)The defining backbone hydrogen bond pattern that closes a 14-atom ring.
Handedness Left-handedThe typical chirality of the helix formed by β3-amino acids.
Rise per Residue ~1.6 ÅThe translation along the helical axis for each residue.
These are idealized parameters for a canonical 3₁₄-helix and can vary in computational models based on the specific amino acid sequence and environment.

10/12-Helical Structures

Peptides composed of alternating β²- and β³-amino acid residues have been shown to adopt a distinct helical structure known as the 10/12-helix. This nomenclature arises from the alternating pattern of hydrogen-bonded rings, where a 10-membered ring is followed by a 12-membered ring. This mixed helix is a unique secondary structure that is not observed in peptides composed solely of α-amino acids.

The formation of the 10/12-helix is a result of the specific backbone geometry imposed by the alternating β² and β³ residues. The β²-residue, such as (R)-β²-homovaline, contributes to the formation of the 10-membered hydrogen-bonded ring, while the subsequent β³-residue facilitates the formation of the 12-membered ring. This alternating pattern of hydrogen bonds creates a stable and well-defined helical conformation. Theoretical investigations and experimental studies have demonstrated that the 10/12-helix is a robust and predictable secondary structure for β²- and β³-peptides with proteinogenic side chains.

Below is a table summarizing the key characteristics of the 10/12-helical structure in peptides containing alternating β²- and β³-amino acids.

FeatureDescription
Composition Alternating β²- and β³-amino acid residues
Hydrogen Bonding Alternating 10- and 12-membered hydrogen-bonded rings
Resulting Structure A unique and stable helical secondary structure
Key Contributor The β²-residue is crucial for the formation of the 10-membered ring

It is important to note that while the general principles of 10/12-helix formation are established for alternating β²/β³-peptides, specific high-resolution structural data for peptides exclusively containing (R)-β²-homovaline in this context are limited in publicly available research. However, the synthesis of β-hexapeptides from (R)-β²-homovaline suggests its compatibility and likely participation in such mixed helical structures.

Hairpin Turn Inducement

The ability to induce turns in a peptide chain is a critical aspect of designing molecules that can mimic the folded structures of natural proteins. While various amino acid residues and templates have been shown to effectively induce β-hairpin turns, there is a lack of specific research demonstrating the capacity of (R)-β²-homovaline to independently promote such structures.

In contrast, other types of modified amino acids, such as dehydrovaline, have been studied for their conformational preferences. Interestingly, studies on model dipeptides containing dehydrovaline have indicated a preference for an extended conformation rather than a β-turn structure ias.ac.in. This finding highlights that the conformational propensities of modified amino acids can be highly specific to their structure.

The following table outlines the general requirements for a residue to induce a hairpin turn, for which specific data on (R)-β²-homovaline is not currently available.

Requirement for Hairpin Turn InducementRelevance to (R)-β²-homovaline
Defined Torsional Angle Preferences Specific φ and ψ angles must be favored to initiate the chain reversal.
Potential for Intramolecular Hydrogen Bonding The residue should facilitate the formation of a hydrogen bond between the C=O of residue i and the N-H of residue i+3.
Steric Compatibility The side chain and backbone must not sterically hinder the formation of a tight turn.

Further theoretical and experimental investigations are necessary to determine the specific role, if any, that (R)-β²-homovaline plays in the inducement of hairpin turns in peptides.

Influence of Side Chains on Conformation

The steric bulk of the isopropyl group can impose significant conformational constraints on the peptide backbone. In α-peptides, valine is known to be a β-sheet-promoting residue due to the steric hindrance imposed by its branched side chain, which disfavors an α-helical conformation. It is plausible that the isopropyl side chain of (R)-β²-homovaline exerts a similar influence on the local conformation of β-peptides.

In the context of β-peptides, studies on the related β³-homovaline have shown that it can be a 14-helix promoting residue nih.gov. This suggests that the influence of a particular side chain is highly dependent on its point of attachment to the β-amino acid backbone (β² vs. β³). The positioning of the side chain at the α-carbon in a β²-amino acid, closer to the peptide backbone, may lead to different conformational preferences compared to its placement at the β-carbon in a β³-amino acid.

The table below summarizes the potential influences of the (R)-β²-homovaline side chain on peptide conformation based on general principles of steric effects.

FactorPotential Influence of the Isopropyl Side Chain
Steric Hindrance The bulky isopropyl group can restrict the range of accessible backbone torsional angles.
Local Conformation May disfavor certain compact helical structures due to steric clashes.
Inter-residue Interactions The hydrophobic nature of the side chain can promote packing and interactions with other nonpolar residues.

Detailed conformational analysis through techniques such as NMR spectroscopy and computational modeling would be required to fully elucidate the specific conformational preferences imparted by the (R)-β²-homovaline side chain within a peptide sequence.

Applications of R β2 Homovaline Hcl Salt As a Research Building Block

Incorporation into Peptides and Peptidomimetics

The integration of (R)-β2-homovaline into peptide sequences allows for the development of peptidomimetics with altered conformations and potentially enhanced biological activities. Both solid-phase and solution-phase synthesis methodologies have been employed to incorporate this and similar β2-amino acids into peptide chains.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of amino acids into a peptide chain on a solid support. peptide.com The general process involves the attachment of the C-terminal amino acid to a resin, followed by cycles of deprotection of the N-terminal protecting group and coupling of the next amino acid. peptide.com This method allows for the use of excess reagents to drive reactions to completion, with purification simplified by washing the resin-bound peptide. peptide.com

While specific protocols for the direct incorporation of (R)-β2-homovaline HCl salt using automated SPPS are not extensively detailed in the provided search results, the synthesis of peptides containing analogous chiral β2-amino acids has been successfully demonstrated. For instance, a study on conformationally homogeneous cyclic tetrapeptide scaffolds involved the synthesis of mixed analogues containing an (R)-β2hPhe residue through solid-phase procedures followed by solution-phase cyclization. researchgate.net This suggests the feasibility of incorporating (R)-β2-homovaline into peptide chains using standard Fmoc- or Boc-based SPPS protocols. The process would typically involve the following steps:

StepDescriptionKey Reagents/Conditions
Resin Preparation Swelling of a suitable resin (e.g., Rink amide, Wang) in a solvent like dichloromethane (B109758) (DCM).Rink amide resin, Wang resin, DCM
First Amino Acid Coupling Attachment of the first protected amino acid to the resin.Protected amino acid, coupling agents (e.g., DIC/HOBt), base (e.g., DIEA)
Deprotection Removal of the N-terminal protecting group (e.g., Fmoc) to expose a free amine.20% piperidine (B6355638) in DMF
Coupling of (R)-β2-Homovaline Activation of the carboxyl group of protected (R)-β2-homovaline and its coupling to the resin-bound peptide.Fmoc-(R)-β2-homovaline-OH, coupling agents (e.g., HBTU, HATU), base (e.g., DIEA)
Chain Elongation Repetition of deprotection and coupling steps to add subsequent amino acids.Protected amino acids, coupling reagents, base
Cleavage and Deprotection Cleavage of the peptide from the resin and removal of side-chain protecting groups.Cleavage cocktail (e.g., TFA-based)
Purification Purification of the crude peptide.Reverse-phase HPLC

This table presents a generalized workflow for SPPS and the likely reagents for incorporating (R)-β2-homovaline, based on standard peptide synthesis methodologies.

Solution-Phase Peptide Coupling Strategies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. researchgate.netnih.gov This method involves the coupling of amino acids or peptide fragments in a suitable solvent, followed by purification of the product at each step.

The successful synthesis of cyclic peptides containing (R)-β2hPhe involved a final solution-phase cyclization step after the linear precursor was assembled on a solid support. researchgate.net This hybrid approach highlights how solution-phase strategies can be critical for certain molecular architectures. Common coupling reagents used in solution-phase synthesis that would be applicable for incorporating (R)-β2-homovaline include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. americanpeptidesociety.orgbachem.com

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides DCC, DICActivate the carboxyl group by forming a reactive O-acylisourea intermediate. americanpeptidesociety.org
Phosphonium (B103445) Salts HBTU, HATU, PyBOPForm active esters that readily react with the amino group.
Uronium Salts TBTUSimilar to phosphonium salts, they generate active esters for efficient coupling. nih.gov

This interactive table summarizes common coupling reagents used in solution-phase peptide synthesis that are suitable for the incorporation of (R)-β2-homovaline.

Design of Unnatural Peptide Scaffolds

The incorporation of β-amino acids like (R)-β2-homovaline is a key strategy in the design of unnatural peptide scaffolds. These scaffolds can adopt secondary structures distinct from those of natural α-peptides, leading to novel functionalities. The additional methylene (B1212753) group in the backbone of β-amino acids provides greater conformational flexibility, which can be harnessed to create unique three-dimensional structures.

Research has demonstrated that peptides containing β2-amino acids can be designed to form specific, well-defined secondary structures. For example, the introduction of chiral β2-amino acids has been shown to influence the conformational homogeneity of cyclic tetrapeptide scaffolds. researchgate.net By strategically placing (R)-β2-homovaline within a peptide sequence, it is possible to create novel folds and topologies that are not accessible with proteinogenic amino acids alone. This opens up possibilities for developing peptidomimetics with enhanced stability against proteolytic degradation and improved pharmacokinetic properties. peptide.com

Creation of Conformationally Constrained Peptides

Introducing conformational constraints into peptides is a powerful approach to enhance their biological activity and selectivity. nih.gov This can be achieved by incorporating residues that restrict the rotational freedom of the peptide backbone. (R)-β2-homovaline, with its stereocenter at the β-position, can serve as such a constraining element.

Role in Modulating Peptide Secondary Structure Stability

The stereochemistry of β-amino acids has a profound impact on the stability of peptide secondary structures. Research has shown that the incorporation of an (R)-β2 residue can be detrimental to the formation of right-handed α-helices. This destabilizing effect is attributed to the unfavorable steric interactions introduced by the (R)-configuration within the context of a right-handed helical fold.

In contrast, the corresponding (S)-β2-amino acids are considered stereochemically more compatible with L-α-amino acids in forming right-handed helices. This highlights the critical role of stereochemistry at the β-carbon in dictating the conformational preferences of α/β-peptides. The ability of (R)-β2-homovaline to disrupt or destabilize helical structures can be a valuable tool in peptide design, for instance, in preventing the formation of undesired secondary structures or in promoting alternative folds. nih.govbiorxiv.orgresearchgate.netmdpi.com

Use in the Synthesis of Chiral Intermediates for Complex Molecules

Beyond its application in peptide chemistry, this compound serves as a valuable chiral building block in the asymmetric synthesis of more complex molecules. Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its specific stereochemistry.

The enantiopure nature of (R)-β2-homovaline provides a starting point for the synthesis of a wide range of chiral compounds. The amine and carboxylic acid functionalities can be chemically modified, and the stereocenter at the β-position can be used to control the stereochemistry of subsequent reactions. This makes (R)-β2-homovaline a versatile precursor for the synthesis of natural products, pharmaceuticals, and other complex organic molecules where precise control of stereochemistry is essential. nih.govresearchgate.netresearchgate.net

Development of Analytical Probes for Chiral Recognition

The synthesis of effective analytical probes for chiral recognition is a significant area of research, crucial for applications ranging from pharmaceutical analysis to metabolomics. Chiral molecules, or enantiomers, often exhibit vastly different physiological effects, necessitating precise methods for their separation and quantification. β-amino acids, including derivatives of (R)-β2-homovaline, serve as valuable chiral synthons in the construction of such probes due to their inherent chirality and structural diversity.

While specific analytical probes derived directly from this compound are not prominently featured in available research, the principles of using structurally similar β-amino acids are well-established. For instance, optically active β-amino acids have been incorporated into fluorescent sensors. In one such example, a novel chiral fluorescent sensor based on a 1,10-phenanthroline (B135089) framework was synthesized using an optically active β-amino acid as the chiral barrier. This sensor demonstrated the ability to recognize enantiomers of chiral carboxylic acids, with the stereochemistry of the β-amino acid dictating the selectivity of the fluorescence quenching response. mdpi.com

Furthermore, the development of fluorescent probes for the recognition of amino acids with branched side chains, such as valine and leucine, underscores the potential for derivatives of (R)-β2-homovaline to be used in a reciprocal manner. nsf.gov Highly enantioselective fluorescent responses have been observed with probes designed to interact with these bulky, non-aromatic side chains. nsf.gov This suggests that a molecule like (R)-β2-homovaline, with its defined stereocenter and isopropyl group, could be a key component in designing probes for the recognition of other chiral molecules. The steric bulk of the side chain is known to play a role in enhancing enantioselectivity in chiral separations.

The general approach for constructing such a probe would involve coupling the (R)-β2-homovaline moiety to a signaling unit, such as a fluorophore. The chiral environment created by the β-amino acid would then lead to diastereomeric interactions with the enantiomers of an analyte, resulting in a discernible difference in the signal output, as summarized in the table below.

Component of Chiral ProbeFunctionExample from Related Systems
Chiral Building BlockProvides the chiral environment for enantiomeric discrimination.Optically active β-amino acids. mdpi.com
Signaling UnitGenerates a measurable signal (e.g., fluorescence).1,10-Phenanthroline, BINOL derivatives. mdpi.comnih.gov
LinkerConnects the chiral building block and the signaling unit.Amide bond.
Table 1: Conceptual Components of a Chiral Analytical Probe Based on a β-Amino Acid Scaffold.

Fluorine Substitution Effects on Structure and Conformation

The conformation of molecules containing fluorinated β-amino acids is largely governed by stereoelectronic effects, which dictate the preferred dihedral angles between the C-F bond and adjacent functional groups. Two key conformational preferences have been identified through experimental (X-ray crystallography and NMR spectroscopy) and theoretical studies:

Gauche Effect: A gauche conformation is generally favored between a vicinal C-F bond and a C-N bond in N-β-fluoroethylamides. nih.gov

Antiperiplanar Arrangement: An antiperiplanar orientation is preferred for the F-C-C=O moiety in α-fluoroamides. nih.gov

These preferences can be exploited to control the secondary structure of β-peptides. For example, the strategic placement of a fluorine atom can either reinforce or disrupt helical structures. ethz.ch

Stereoelectronic EffectFavored Dihedral AngleStructural Implication
Gauche Effect (F-C-C-N)Approximately 60°Influences the orientation of the side chain relative to the backbone.
Antiperiplanar Effect (F-C-C=O)Approximately 180°Constrains the backbone conformation.
Table 2: Key Stereoelectronic Effects of Fluorine Substitution on the Conformation of β-Amino Acid Derivatives.

The study of such fluorinated derivatives of (R)-β2-homovaline would provide valuable insights into the design of conformationally constrained peptides and other bioactive molecules.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Pathways

The synthesis of β²-amino acids, particularly in an enantiomerically pure form, remains a challenging task compared to their β³-substituted counterparts. The development of efficient, scalable, and highly stereoselective synthetic routes is paramount for unlocking the full potential of (R)-β²-homovaline. Future research is focused on moving beyond classical multi-step procedures to more elegant and atom-efficient catalytic methods.

Key emerging strategies include:

Asymmetric Conjugate Addition: This approach involves the Michael addition of organometallic reagents to nitro acrylates or other activated olefins. Research is directed towards developing novel chiral ligands and catalysts that can direct the addition to form the desired (R)-stereocenter with high enantiomeric excess (>98% ee). The use of copper(I) complexes with phosphoramidite ligands has shown promise in this area.

Catalytic Asymmetric Hydrogenation: The hydrogenation of β-aminoacrylates using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes) is a powerful method for establishing the stereocenter. Future work aims to identify catalysts that are not only highly selective for β²-substituted substrates but also operate under milder, more sustainable conditions.

Enzymatic Resolution: Biocatalysis offers a green and highly specific alternative for separating racemic mixtures of β²-amino acids. Lipases and other hydrolases are being explored for their ability to selectively acylate or hydrolyze one enantiomer, allowing for the isolation of the other in high purity. The development of robust enzyme systems that tolerate a wide range of β²-substrates is a key goal.

Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC): A recently developed catalytic method for synthesizing unprotected β²-amino acids involves the aminomethylation of bis-silyl ketene acetals. This pathway, guided by a chiral imidodiphosphorimidate (IDPi) catalyst, can produce both aromatic and aliphatic β²-amino acids with excellent enantioselectivity and in high yields. Further refinement of this method could make it a leading strategy for accessing (R)-β²-homovaline.

Table 1: Comparison of Emerging Stereoselective Synthetic Strategies for β²-Amino Acids

Synthetic Strategy Catalyst/Reagent Type Key Advantages Reported Enantiomeric Excess (ee) Challenges
Asymmetric Conjugate Addition Chiral Copper(I)-Phosphoramidite Complexes Stereo-selective C-C bond formation; wide substrate scope. >98% Requires organometallic reagents.
Catalytic Asymmetric Hydrogenation Chiral Rhodium/Ruthenium Complexes High efficiency; scalable. >98% Substrate synthesis can be complex.
Enzymatic Resolution Lipases and other Hydrolases Environmentally friendly; high specificity. >98% Limited to resolution, not asymmetric synthesis.
Si-ACDC Aminomethylation Chiral Imidodiphosphorimidate (IDPi) Direct synthesis of unprotected products; excellent enantioselectivity. 96:4 e.r. Method is relatively new and may have substrate limitations.

While some novel palladium-catalyzed methods have advanced the synthesis of β-amino acids from simple olefins, they are not yet applicable for producing β²-substituted structures, indicating a clear area for future innovation.

Advanced Computational Design of β-Amino Acid-Containing Architectures

Computational modeling has become an indispensable tool for predicting and understanding the structural behavior of peptides. The inclusion of β-amino acids like (R)-β²-homovaline introduces unique conformational properties that can be harnessed to design novel molecular architectures. Future research in this area is focused on leveraging advanced simulation techniques to guide the rational design of β-peptides with specific functions.

Theoretical analyses and molecular dynamics (MD) simulations are being employed to elucidate how the substitution pattern on the β-amino acid backbone dictates the resulting secondary structure. Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a variety of helical structures (e.g., 10-helix, 12-helix, 14-helix) and other folded conformations like hairpins.

Key research directions include:

Predicting Helical Propensity: Computational studies have shown that the substitution pattern is a critical determinant of helical stability. While β³-peptides tend to favor a 14-helix, the presence of β²-substituents, as in (R)-β²-homovaline, can influence the preference for other helical types, such as the 10/12-helix, by altering steric interactions. Advanced modeling will allow for the precise prediction of these preferences, enabling the design of peptides with defined helical geometries.

Modeling β-Hairpin and Sheet Formation: MD simulations are used to study the folding dynamics of peptides into β-hairpin and β-sheet structures. By incorporating (R)-β²-homovaline, researchers can computationally assess its influence on turn stability and strand alignment. The defined stereochemistry and bulky side chain can act as powerful conformational constraints, and simulations can predict how these features can be used to stabilize desired folded states.

Designing Functional Foldamers: The ultimate goal is to use computational tools to design β-peptide "foldamers"—oligomers with a strong tendency to adopt a specific, predictable conformation. By modeling the interactions of (R)-β²-homovaline-containing peptides with biological targets, such as protein surfaces, researchers can design new inhibitors of protein-protein interactions or novel receptor agonists/antagonists.

Exploration of (R)-β²-Homovaline in Materials Science Applications

The ability of β-peptides to self-assemble into well-ordered, stable nanostructures makes them highly attractive building blocks for novel biomaterials. This self-assembly is driven by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to the formation of materials like hydrogels, nanofibers, and other nanostructures. The incorporation of (R)-β²-homovaline is a promising strategy for tuning the properties of these materials.

Future research is focused on several key areas:

Hydrogel Formation for Tissue Engineering: β-peptides can self-assemble in aqueous solutions to form fibrous networks that entrap water, creating stable hydrogels. These materials are promising scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties. The hydrophobic isopropyl side chain of (R)-β²-homovaline can be strategically employed to enhance the hydrophobic interactions that drive fiber formation and control the stiffness and stability of the resulting hydrogel.

Development of Proteolytically Stable Biomaterials: A major advantage of β-peptides over their natural α-peptide counterparts is their resistance to degradation by proteases. This stability is crucial for in vivo applications, such as long-term implants or drug delivery vehicles. Polymers and hydrogels constructed from (R)-β²-homovaline would benefit from this intrinsic stability, making them suitable for applications requiring durable materials.

Functionalized Nanomaterials: The sequence-specific self-assembly of β-peptides allows for a high degree of control over the final material properties. By incorporating (R)-β²-homovaline alongside other functional β-amino acids (e.g., those with charged or reactive side chains), researchers can design "smart" materials that respond to environmental stimuli or present specific ligands for cell adhesion and signaling.

Table 2: Potential Roles of (R)-β²-Homovaline in Biomaterial Properties

Material Type Driving Force for Self-Assembly Potential Contribution of (R)-β²-Homovaline Target Application
Hydrogels Hydrophobic collapse and intermolecular hydrogen bonding. The isopropyl side chain enhances hydrophobic interactions, potentially increasing fiber stability and gel stiffness. Neural tissue engineering, cell culture scaffolds.
Nanofibers Hierarchical assembly into β-sheet-like structures. Acts as a structural component to control fiber diameter and persistence length. Drug delivery, biosensing.
Cell-Adhesive Polymers Cationic-hydrophobic amphiphilicity. Contributes to the hydrophobic domains that mediate interactions with cell membranes. Coatings for medical implants, tissue regeneration.

Integration with Combinatorial Chemistry for Library Generation

Combinatorial chemistry, coupled with high-throughput screening, is a powerful engine for drug discovery. The creation of vast libraries of molecules allows for the rapid identification of compounds with high affinity and selectivity for a biological target. The inclusion of non-proteinogenic amino acids like (R)-β²-homovaline into these libraries dramatically expands the accessible chemical space and can lead to the discovery of more potent and stable therapeutic leads.

A significant emerging area is the ribosomal synthesis of peptides containing β-amino acids for library generation. Recent breakthroughs have demonstrated that the ribosome can be engineered to incorporate β²-homo-amino acids, including both (S)- and (R)-stereoisomers, into macrocyclic peptides. This compatibility enables the creation of large, natural-product-like combinatorial libraries using powerful display technologies.

Key future directions include:

mRNA Display Libraries: By incorporating (R)-β²-homovaline into mRNA display-based selection platforms, researchers can generate and screen libraries containing trillions of unique macrocyclic peptides. This technology allows for the de novo discovery of β-peptide ligands against challenging targets, such as those considered "undruggable."

Enhanced Structural Diversity: The inclusion of β²-amino acids introduces a new level of diversity into peptide libraries. It allows for variation in backbone conformation and side-chain presentation compared to standard α-amino acid libraries. The incorporation of (R)-β²-homovaline can be used to create unique topographical features on a peptide scaffold, potentially leading to novel binding modes.

Development of Proteolytically Resistant Therapeutics: Screening libraries that already contain degradation-resistant building blocks like (R)-β²-homovaline can streamline the drug development process. Hits identified from these libraries will have inherently greater metabolic stability, a critical attribute for successful peptide-based drugs.

Q & A

Q. What are the critical steps in synthesizing (R)-β2-homovaline HCl salt with high enantiomeric purity?

  • Methodological Answer : To ensure enantiomeric purity, employ chiral resolution techniques such as chiral column chromatography or enzymatic kinetic resolution. After synthesis, verify stereochemical integrity using polarimetry or 1^1H NMR spectroscopy, focusing on diastereomeric splitting patterns (e.g., coupling constants for β2-substituents) . Acidification with concentrated HCl (6 M) under controlled cooling (0–5°C) ensures salt formation without racemization. Recrystallization in ethanol-water mixtures (4:1 v/v) enhances purity, monitored via melting point analysis and X-ray diffraction (XRD) for crystalline validation .

Q. How can researchers confirm the formation of the HCl salt form versus the free base?

  • Methodological Answer : Use qualitative anion analysis: Add 0.1 M AgNO3_3 to an aqueous solution of the compound. A white precipitate (AgCl) confirms chloride ions . Quantitatively, conduct elemental analysis (CHNS-O) to verify Cl^- content. Spectroscopic methods like Raman or FT-IR can differentiate protonation states: the HCl salt will show distinct N–H stretching (2500–3000 cm1^{-1}) and Cl^- vibrational modes (~600 cm1^{-1}) absent in the free base .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 14 days. Monitor degradation via HPLC with a C18 column (UV detection at 210 nm). Use mass spectrometry (LC-MS) to identify degradation products. For hydration effects, employ refractive index measurements to calculate hydration numbers, referencing models that correlate ion radii (Cl^-) with hydration stability .

Advanced Research Questions

Q. How can discrepancies between observed and theoretical hydration numbers for this compound in aqueous solutions be resolved?

  • Methodological Answer : Discrepancies often arise from ion-pairing or steric effects. Use the concentration-dependent refractive index model (Equation in ) to calculate experimental hydration numbers (h1+h2h_1 + h_2). Compare with theoretical values derived from ion radii (Cl^-: 181 pm). If deviations exceed 10%, conduct conductivity measurements to detect ion pairing. Adjust calculations using the Debye-Hückel equation to account for ionic strength effects .

Q. What experimental strategies minimize racemization during the synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions:
  • Use low-temperature (0–5°C) acidification with HCl to reduce kinetic racemization .
  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during intermediate steps to stabilize the (R)-configuration.
  • Monitor racemization via circular dichroism (CD) spectroscopy at 220–260 nm. Validate with chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should researchers design experiments to analyze conflicting solubility data for this compound in polar aprotic solvents?

  • Methodological Answer :
  • Step 1 : Replicate solubility tests (e.g., in DMSO, DMF) using standardized mass concentrations (mg/mL) and controlled temperature (25°C ± 0.1).
  • Step 2 : Apply chemometric analysis (PCA or PLS regression) to identify outliers in datasets. Cross-validate with Karl Fischer titration to rule out moisture interference.
  • Step 3 : Use molecular dynamics simulations to model solvent-solute interactions, focusing on Cl^- solvation shells. Compare with experimental hydration data .

Data Analysis and Validation

Q. How can researchers ensure reproducibility in quantifying this compound using HPLC?

  • Methodological Answer :
  • Calibration : Prepare a 5-point calibration curve (1–100 µg/mL) with triplicate injections. Use an internal standard (e.g., benzamide) to correct for injection variability .
  • Quality Control : Include blank, spiked, and replicate samples. Calculate %RSD for retention times (<1%) and peak areas (<2%). Validate method robustness via Youden’s factorial design, testing pH (±0.2), flow rate (±10%), and column temperature (±5°C) .

Q. What statistical approaches are recommended for resolving contradictions in degradation kinetics data?

  • Methodological Answer : Apply time-series ANOVA to compare degradation rates across batches. If batch effects are significant (>95% confidence), use mixed-effects modeling to account for random variables (e.g., humidity). For non-linear kinetics (e.g., autocatalytic degradation), fit data to the Prout-Tompkins equation and assess residuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.